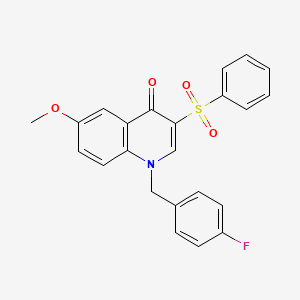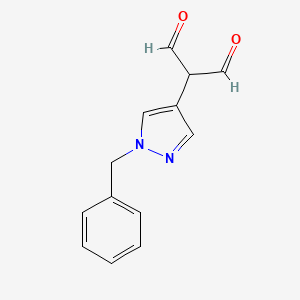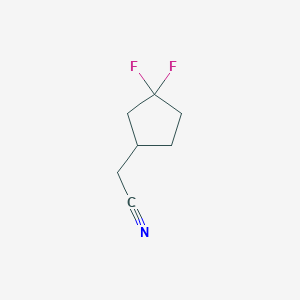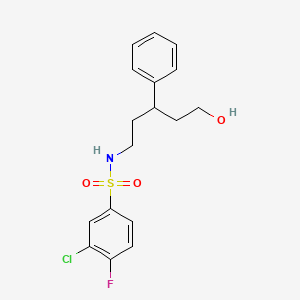
1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. It has been extensively studied for its potential in epigenetic therapy and has shown promising results in preclinical studies.
Wirkmechanismus
1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a competitive inhibitor of JMJD3. It binds to the catalytic domain of JMJD3 and prevents the demethylation of H3K27me3. This results in the accumulation of H3K27me3 and the repression of JMJD3 target genes.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been shown to have potent anti-inflammatory effects in various cell types and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6, IL-1β, and TNF-α, and to reduce the recruitment of immune cells to the site of inflammation. 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has also been shown to have anti-tumor effects in various cancer cell lines and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells and to inhibit tumor growth in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is its selectivity for JMJD3. It does not inhibit other histone demethylases, such as UTX or JMJD2A, which reduces the potential for off-target effects. 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is also stable in aqueous solutions and can be easily synthesized in the lab. However, one limitation of 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one. One potential direction is the development of more potent and selective JMJD3 inhibitors. Another direction is the investigation of the therapeutic potential of 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one in various diseases, including cancer, inflammation, and neurodegeneration. Additionally, the combination of 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one with other epigenetic drugs or conventional chemotherapy agents could be explored to enhance its therapeutic efficacy. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one in vivo could provide valuable information for its clinical development.
Conclusion:
In conclusion, 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a potent and selective inhibitor of the histone demethylase JMJD3. It has shown promising results in preclinical studies for its potential in epigenetic therapy. The synthesis method of 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one involves the reaction of 4-fluorobenzyl bromide with 6-methoxy-3-nitroquinolin-4(1H)-one, followed by reduction of the nitro group and sulfonation of the resulting amine. The mechanism of action of 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one involves the competitive inhibition of JMJD3, leading to the accumulation of H3K27me3 and the repression of JMJD3 target genes. 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has potent anti-inflammatory and anti-tumor effects, but its low solubility in water can be a limitation for certain experiments. Several future directions for the study of 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one include the development of more potent and selective JMJD3 inhibitors, investigation of its therapeutic potential in various diseases, and exploration of its combination with other epigenetic drugs or conventional chemotherapy agents.
Synthesemethoden
The synthesis of 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one involves the reaction of 4-fluorobenzyl bromide with 6-methoxy-3-nitroquinolin-4(1H)-one, followed by reduction of the nitro group and sulfonation of the resulting amine. The final product is obtained after purification by column chromatography. The yield of the synthesis is around 20%, and the purity of the product is over 98%.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been extensively studied for its potential in epigenetic therapy. JMJD3 is a histone demethylase that plays a crucial role in the regulation of gene expression. It is involved in the removal of the trimethyl group from lysine 27 of histone H3 (H3K27me3), which is a repressive mark associated with gene silencing. The inhibition of JMJD3 by 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one leads to the accumulation of H3K27me3 and the repression of JMJD3 target genes. This has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegeneration.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4S/c1-29-18-11-12-21-20(13-18)23(26)22(30(27,28)19-5-3-2-4-6-19)15-25(21)14-16-7-9-17(24)10-8-16/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJDBUOPKBXOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2600755.png)
![N-(5-((3-acetylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2600756.png)
![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2600758.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2600763.png)
![4-bromo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2600766.png)



![2,5,8-Triazaspiro[3.6]decan-9-one bis(trifluoroacetic acid)](/img/structure/B2600771.png)
![2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol](/img/structure/B2600772.png)

![N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride](/img/structure/B2600776.png)
